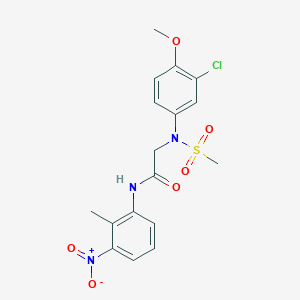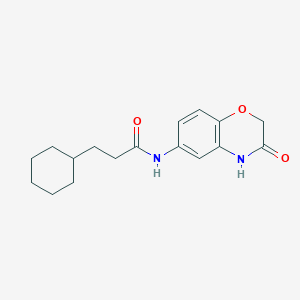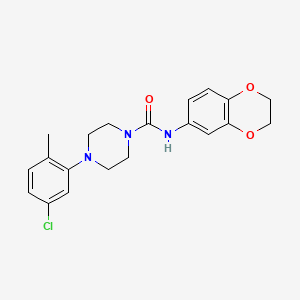![molecular formula C14H21NO2 B4651023 N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)
N-[2-(4-propylphenoxy)ethyl]propanamide
Descripción general
Descripción
N-[2-(4-propylphenoxy)ethyl]propanamide, commonly known as GW501516 or Cardarine, is a synthetic drug that has gained popularity in the scientific research community due to its potential applications in various fields. GW501516 is a PPARδ (peroxisome proliferator-activated receptor delta) agonist and is known to enhance endurance and fat burning capabilities in the body.
Mecanismo De Acción
GW501516 activates the PPARδ receptor, which is involved in the regulation of various metabolic pathways in the body. The activation of the PPARδ receptor leads to an increase in the expression of genes involved in lipid metabolism, mitochondrial biogenesis, and glucose uptake. This results in an increase in endurance and fat burning capabilities in the body.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects in the body. The drug increases the expression of genes involved in lipid metabolism, mitochondrial biogenesis, and glucose uptake. This leads to an increase in endurance and fat burning capabilities in the body. GW501516 has also been shown to improve insulin sensitivity and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW501516 has several advantages for lab experiments, including its ability to enhance endurance and improve muscle recovery, making it a potential doping agent. The drug has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, there are also limitations to the use of GW501516 in lab experiments, including its potential for abuse as a doping agent and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for the research on GW501516. One potential direction is the development of safer and more effective PPARδ agonists for the treatment of metabolic diseases. Another potential direction is the investigation of the drug's potential as an anti-cancer agent. Additionally, the long-term safety and efficacy of the drug need to be studied further to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, GW501516 is a synthetic drug that has gained popularity in the scientific research community due to its potential applications in various fields. The drug activates the PPARδ receptor, leading to an increase in endurance and fat burning capabilities in the body. GW501516 has several advantages for lab experiments, including its potential as a doping agent and anti-cancer agent. However, there are also limitations to the use of the drug, including its potential for abuse and lack of long-term safety data. Future research on GW501516 should focus on the development of safer and more effective PPARδ agonists and the investigation of the drug's potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied in scientific research for its potential applications in various fields, including sports medicine, cancer research, and metabolic diseases. In sports medicine, the drug has been shown to enhance endurance and improve muscle recovery, making it a potential doping agent. In cancer research, GW501516 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In metabolic diseases, the drug has been shown to improve insulin sensitivity and reduce inflammation in the body.
Propiedades
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-5-12-6-8-13(9-7-12)17-11-10-15-14(16)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWUOXRZGGSEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-propylphenoxy)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-(4-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4650941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4650946.png)



![N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4650967.png)
![ethyl 4-{[7-[(methylsulfonyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4650970.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)


![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)